Differentiation from Non-Fluorinated and Differently-Substituted Benzoyl Morpholine Analogs
The 2,3,5,6-tetrafluorobenzoyl group provides a unique electronic profile compared to non-fluorinated or mono-fluorinated benzoyl analogs. This specific substitution pattern is associated with enhanced carbonic anhydrase (CA) inhibitory properties in sulfonamide derivatives, where its introduction led to the first subnanomolar CA IX inhibitor (Ki = 0.8 nM) and a selectivity ratio of 26.25 for CA IX over CA II [1]. While direct data for 4-(2,3,5,6-Tetrafluorobenzoyl)morpholine-3-carbonitrile itself is unavailable, this established class-level effect strongly supports its selection as a privileged fragment for designing potent and selective CA inhibitors, or other drug targets where a strong electron-withdrawing and lipophilic aromatic group is desirable.
| Evidence Dimension | Carbonic Anhydrase Inhibition Potency and Selectivity conferred by the 2,3,5,6-tetrafluorobenzoyl moiety |
|---|---|
| Target Compound Data | No direct biological data available for the target compound. |
| Comparator Or Baseline | Metanilamide (Ki for CA IX = 21 nM) vs. its 2,3,5,6-tetrafluorobenzoyl derivative (Ki for CA IX = 0.8 nM). Selectivity ratio for CA IX/CA II increased from ~1 to 26.25 upon fluorination [1]. |
| Quantified Difference | Introduction of the 2,3,5,6-tetrafluorobenzoyl moiety improved CA IX inhibition by >26-fold and increased selectivity dramatically. |
| Conditions | In vitro kinetic assays using recombinant human carbonic anhydrase isozymes (hCA I, II, and IX). |
Why This Matters
For scientists procuring building blocks for CA inhibitor programs, compounds containing the 2,3,5,6-tetrafluorobenzoyl group are prioritized over non-fluorinated analogs to achieve nanomolar potency and high target selectivity.
- [1] Supuran, C. T., & Scozzafava, A. (2004). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozyme IX with fluorine-containing sulfonamides. The first subnanomolar CA IX inhibitor discovered. Bioorganic & Medicinal Chemistry Letters, 14(5), 1145-1149. View Source
